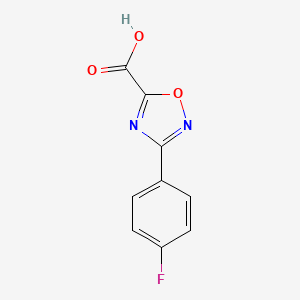

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDGJSXCYEQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651641 | |

| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944896-51-9 | |

| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

This guide provides a comprehensive overview of the synthetic routes to 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this valuable molecule.

Introduction and Strategic Overview

The 1,2,4-oxadiazole moiety is a prominent scaffold in a variety of biologically active compounds, valued for its metabolic stability and ability to act as a bioisostere for ester and amide groups. The target molecule, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, incorporates a fluorinated phenyl ring, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity.

The most direct and efficient synthetic strategy for this target molecule involves a convergent approach, beginning with the preparation of a key intermediate, 4-fluorobenzamidoxime. This is followed by the construction of the 1,2,4-oxadiazole ring system and subsequent functional group manipulation to yield the final carboxylic acid.

Figure 1: Overall synthetic workflow for 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Synthesis of the Key Intermediate: 4-Fluorobenzamidoxime

The synthesis of the target oxadiazole begins with the preparation of 4-fluorobenzamidoxime from commercially available 4-fluorobenzonitrile. This transformation is a classic example of the addition of hydroxylamine to a nitrile.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group. The choice of a base is crucial to deprotonate the hydroxylamine, increasing its nucleophilicity. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps.

Experimental Protocol

Materials:

-

4-Fluorobenzonitrile

-

Hydroxylamine hydrochloride

-

Triethylamine or Sodium Bicarbonate

-

Ethanol

-

Water

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq).

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

-

Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure 4-fluorobenzamidoxime as a white solid.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Fluorobenzamidoxime | 154.14 | 92-95 | White solid |

Construction of the 1,2,4-Oxadiazole Ring

The core 1,2,4-oxadiazole heterocycle is constructed via a [3+2] cycloaddition-condensation reaction between 4-fluorobenzamidoxime and an appropriate C2 synthon. A highly effective and widely used method employs ethyl oxalyl chloride.

Mechanistic Insights

The reaction is initiated by the acylation of the more nucleophilic nitrogen of the amidoxime by ethyl oxalyl chloride. The resulting intermediate then undergoes an intramolecular cyclization with concomitant elimination of water to form the stable 1,2,4-oxadiazole ring. The presence of a non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrogen chloride generated during the acylation step. An efficient method for the synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates has been developed using acetonitrile as the solvent in the presence of triethylamine.[1]

Figure 2: Reaction mechanism for the formation of the 1,2,4-oxadiazole ring.

Experimental Protocol

Materials:

-

4-Fluorobenzamidoxime

-

Ethyl oxalyl chloride

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-fluorobenzamidoxime (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C and add triethylamine (1.2 eq).

-

Slowly add ethyl oxalyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amidoxime.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, can be purified by column chromatography on silica gel.

Hydrolysis to the Final Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Care must be taken, as harsh conditions could potentially lead to the degradation of the oxadiazole ring or decarboxylation.

Choice of Hydrolysis Conditions

-

Basic Hydrolysis: Typically performed using an aqueous solution of a strong base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a co-solvent like tetrahydrofuran (THF) or methanol. The reaction is usually carried out at room temperature or with gentle heating. Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt and precipitate the carboxylic acid.

-

Acidic Hydrolysis: This method involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous or mixed aqueous-organic solvent system.

Experimental Protocol (Basic Hydrolysis)

Materials:

-

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

-

Lithium hydroxide monohydrate

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

-

If a precipitate does not form, the product can be extracted with ethyl acetate. The organic extracts are then combined, dried, and the solvent is evaporated.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

| Compound | Technique | Expected Data |

| 4-Fluorobenzamidoxime | ¹H NMR | Peaks corresponding to aromatic protons and exchangeable NH₂ and OH protons. |

| ¹³C NMR | Signals for the aromatic carbons and the amidoxime carbon. | |

| MS (ESI) | [M+H]⁺ peak at m/z 155.06. | |

| Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | ¹H NMR | Signals for the aromatic protons, and the ethyl group (a quartet and a triplet). |

| ¹³C NMR | Resonances for the aromatic carbons, the oxadiazole ring carbons, the ester carbonyl, and the ethyl group carbons. | |

| ¹⁹F NMR | A singlet in the typical range for an aryl fluoride. | |

| MS (ESI) | [M+H]⁺ peak at m/z 251.07. | |

| 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | ¹H NMR | Aromatic proton signals and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Aromatic carbon signals, oxadiazole ring carbon signals, and a signal for the carboxylic acid carbonyl. | |

| ¹⁹F NMR | A singlet corresponding to the aryl fluoride. | |

| MS (ESI) | [M+H]⁺ peak at m/z 223.04. |

Conclusion

The synthesis of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid can be reliably achieved through a three-step sequence starting from 4-fluorobenzonitrile. The key steps involve the formation of 4-fluorobenzamidoxime, its subsequent cyclization with ethyl oxalyl chloride to form the 1,2,4-oxadiazole ring, and a final ester hydrolysis. The protocols provided in this guide are based on robust and well-established chemical transformations, offering a clear pathway for researchers in the field of drug discovery and development to access this important molecule.

References

-

Voronova, A. A., Baikov, S. V., Krasovskaya, G. G., Kolobov, A. V., & Kofanov, E. R. (2014). Some Regularities of the Synthesis of Ethyl 3-Aryl-1,2,4-oxadiazole-5-carboxylates. Russian Journal of Organic Chemistry, 50(11), 1683–1686. [Link]

-

An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into a validated synthetic pathway, detail its structural and physicochemical characterization, and explore its potential applications in drug discovery, grounded in the established biological activities of the 1,2,4-oxadiazole scaffold.

Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities have made it a cornerstone in the design of novel therapeutic agents.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The incorporation of a fluorophenyl moiety, a common strategy to enhance metabolic stability and binding affinity, coupled with a carboxylic acid group for potential salt formation and improved pharmacokinetics, makes 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid a compound of considerable scientific interest.

Synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the chemical literature.[5] A common and efficient method involves the cyclization of an O-acyl amidoxime, which is typically formed in situ from the reaction of an amidoxime with a carboxylic acid or its derivative. Based on analogous syntheses, a reliable pathway to the title compound involves the reaction of 4-fluorobenzamidoxime with an oxalic acid derivative.[6]

Proposed Synthetic Protocol

A plausible and efficient synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid can be achieved through the condensation of 4-fluorobenzamidoxime with a suitable C2 synthon, such as oxalyl chloride or a mono-ester of oxalic acid, followed by cyclization. A one-pot approach is often feasible.[5]

Step 1: Preparation of 4-fluorobenzamidoxime. This intermediate can be readily prepared from 4-fluorobenzonitrile by reaction with hydroxylamine in the presence of a base like sodium bicarbonate.

Step 2: Cyclization to form the 1,2,4-oxadiazole ring. The 4-fluorobenzamidoxime is then reacted with an excess of a suitable derivative of oxalic acid, such as ethyl oxalyl chloride, in a solvent like pyridine or dioxane. The intermediate O-acyl amidoxime is typically not isolated but is cyclized in situ upon heating to yield the ethyl ester of the target carboxylic acid.

Step 3: Hydrolysis to the carboxylic acid. The resulting ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is then hydrolyzed to the final product using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification.

Experimental Workflow:

Sources

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

"Physical and chemical properties of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Heterocyclic Scaffolds

In the ever-evolving theater of medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the success of any drug discovery campaign. Among the myriad of heterocyclic systems, the 1,2,4-oxadiazole ring has emerged as a privileged motif, prized for its metabolic stability, its capacity to act as a bioisosteric replacement for esters and amides, and its diverse pharmacological activities. This guide focuses on a specific, yet highly promising derivative: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid . The introduction of a 4-fluorophenyl group at the 3-position and a carboxylic acid at the 5-position creates a molecule with a unique constellation of electronic and steric properties, making it a compelling candidate for further investigation. This document serves as a comprehensive technical resource, elucidating the known and predicted physicochemical properties, outlining robust synthetic and analytical methodologies, and exploring the potential applications of this intriguing compound.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the key identifiers and physicochemical parameters of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Structural and Molecular Data

The foundational attributes of the molecule are summarized in the table below. The molecular formula and weight are confirmed through various chemical supplier databases.

| Parameter | Value | Source |

| IUPAC Name | 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | - |

| CAS Number | 944896-51-9 | [1] |

| Molecular Formula | C₉H₅FN₂O₃ | [1] |

| Molecular Weight | 208.15 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F | - |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Rationale |

| Melting Point | > 200 °C (with decomposition) | Carboxylic acids of similar heterocyclic compounds often exhibit high melting points due to strong intermolecular hydrogen bonding. The planar nature of the phenyl and oxadiazole rings allows for efficient crystal packing. |

| Boiling Point | Not applicable (decomposes) | Due to the high melting point and the presence of the carboxylic acid group, the compound is expected to decompose before boiling. |

| pKa | 3.0 - 4.0 | The electron-withdrawing nature of the 1,2,4-oxadiazole ring and the 4-fluorophenyl group will increase the acidity of the carboxylic acid proton compared to a simple benzoic acid (pKa ~4.2). |

| Solubility | Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in methanol and ethanol. Insoluble in water and non-polar solvents. | The polar carboxylic acid group and the heterocyclic ring suggest solubility in polar aprotic solvents. Deprotonation in aqueous base will form a soluble carboxylate salt. |

| LogP | ~1.6 | This value suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability. |

Synthesis and Purification: A Strategic Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate, which is itself formed from an amidoxime and a carboxylic acid derivative.

Proposed Synthetic Pathway

The following two-step, one-pot synthesis is proposed as an efficient route to 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. This strategy is adapted from established protocols for similar 1,2,4-oxadiazole syntheses.[2]

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

-

To a stirred solution of 4-fluorobenzamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

-

Slowly add a solution of oxalic acid monomethyl ester chloride (1.1 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the methyl ester intermediate.

Step 2: Hydrolysis to 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

-

Dissolve the purified methyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Rationale for Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the acylation of the amidoxime.

-

Oxalic acid monomethyl ester chloride: Provides the C5-carboxyl synthon. The methyl ester protects the carboxylic acid during the oxadiazole ring formation and can be easily deprotected.

-

Lithium Hydroxide: A standard reagent for the mild saponification of methyl esters.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5-14.5 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. The chemical shift can be variable and concentration-dependent.

-

δ 8.1-8.3 (m, 2H): These signals are attributed to the two aromatic protons on the 4-fluorophenyl ring that are ortho to the oxadiazole ring.

-

δ 7.3-7.5 (m, 2H): These signals correspond to the two aromatic protons on the 4-fluorophenyl ring that are meta to the oxadiazole ring.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 165-168 (C=O): The carbon of the carboxylic acid.

-

δ 162-165 (d, ¹JCF ≈ 250 Hz): The carbon of the 4-fluorophenyl ring directly bonded to the fluorine atom.

-

δ 158-162 (C3 of oxadiazole): The carbon of the oxadiazole ring attached to the fluorophenyl group.

-

δ 155-158 (C5 of oxadiazole): The carbon of the oxadiazole ring attached to the carboxylic acid.

-

δ 129-132 (d, ³JCF ≈ 9 Hz): The ortho carbons of the 4-fluorophenyl ring.

-

δ 122-125 (d, ⁴JCF ≈ 3 Hz): The ipso-carbon of the 4-fluorophenyl ring attached to the oxadiazole.

-

δ 115-118 (d, ²JCF ≈ 22 Hz): The meta carbons of the 4-fluorophenyl ring.

-

Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.

-

~1700-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600-1610 cm⁻¹: C=N stretch of the oxadiazole ring.

-

~1500-1520 cm⁻¹: Aromatic C=C stretching.

-

~1230-1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the oxadiazole ring and C-F stretch.

-

~1100-1120 cm⁻¹: Symmetric C-O-C stretch of the oxadiazole ring.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) (ESI-): Expected [M-H]⁻ calculated for C₉H₄FN₂O₃⁻ is 207.0206, found should be within ± 5 ppm.

-

Fragmentation Pattern: The molecule is expected to be relatively stable under mass spectrometric conditions. Common fragmentation pathways for similar structures involve the loss of CO₂ from the carboxylic acid and cleavage of the oxadiazole ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is dominated by the carboxylic acid functionality.

Key Chemical Reactions

Sources

Spectroscopic Characterization of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The unique structural features of the 1,2,4-oxadiazole ring system, coupled with the substituted phenyl and carboxylic acid moieties, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and further investigation of its chemical and biological properties.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Molecular Structure and its Spectroscopic Implications

The structure of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid incorporates several key functional groups that are readily probed by spectroscopic techniques: a para-substituted fluorophenyl ring, a five-membered 1,2,4-oxadiazole heterocycle, and a carboxylic acid group. The interplay of these groups dictates the electronic environment of each atom and the vibrational modes of the bonds, which are the basis for the spectroscopic data presented herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve dissolving the sample in a deuterated solvent, typically DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the types of carbon atoms (C, CH, CH₂, CH₃). A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the carboxylic acid proton. Based on data from similar compounds, such as Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate and 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, the following assignments can be made.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift and Multiplicity |

| ~10.0 - 14.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water in the solvent. Its chemical shift can be variable. |

| ~8.15 | doublet of doublets | 2H | Ar-H (ortho to oxadiazole) | These protons are ortho to the electron-withdrawing oxadiazole ring, leading to significant deshielding. The multiplicity arises from coupling to the adjacent ortho protons (³JHH) and the fluorine atom (⁴JHF). |

| ~7.40 | triplet | 2H | Ar-H (ortho to Fluorine) | These protons are ortho to the electronegative fluorine atom. The signal appears as a triplet due to coupling with the two adjacent ortho protons and the fluorine atom, with similar coupling constants (³JHH ≈ ³JHF). |

Diagram of ¹H NMR Acquisition Workflow:

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Chemical Shift |

| ~168.0 | Oxadiazole C5 | This carbon is part of the heterocyclic ring and is deshielded due to the adjacent electronegative oxygen and nitrogen atoms. |

| ~166.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to an electronegative oxygen atom. |

| ~164.0 (d, ¹JCF ≈ 250 Hz) | C-F of Phenyl Ring | The carbon directly attached to the fluorine atom shows a large one-bond coupling constant and is significantly deshielded by the electronegative fluorine. |

| ~154.5 | Oxadiazole C3 | This carbon is also part of the oxadiazole ring and is deshielded by the adjacent nitrogen atoms. |

| ~130.0 (d, ³JCF ≈ 9 Hz) | Ar-C (ortho to oxadiazole) | These aromatic carbons are influenced by both the electron-withdrawing oxadiazole ring and show a smaller three-bond coupling to the fluorine atom. |

| ~122.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to oxadiazole) | The chemical shift of this carbon is influenced by the substituent effect of the oxadiazole ring. |

| ~116.5 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to Fluorine) | These carbons are shielded by the fluorine atom's mesomeric effect and show a characteristic two-bond coupling constant. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data Interpretation

The IR spectrum of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is expected to display characteristic absorption bands for the O-H, C=O, C=N, and C-F bonds.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300-2500 | Broad | O-H | Stretching vibration of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding. |

| ~1730 | Strong | C=O | Stretching vibration of the carboxylic acid carbonyl group. |

| ~1610, ~1580 | Medium-Strong | C=N, C=C | Stretching vibrations of the oxadiazole ring and the aromatic ring. |

| ~1250 | Strong | C-F | Stretching vibration of the carbon-fluorine bond. |

| ~1100, ~950 | Medium-Strong | C-O, N-O | Stretching vibrations within the oxadiazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and is often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Both positive and negative ion modes should be tested.

-

Mass Analysis: Analyze the ions using a high-resolution mass spectrometer to obtain an accurate mass measurement.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

MS Data Interpretation

Expected Molecular Ion: The calculated exact mass of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (C₉H₅FN₂O₃) is 208.0284. High-resolution mass spectrometry should detect this mass with high accuracy (typically within 5 ppm).

-

Positive Ion Mode ([M+H]⁺): m/z 209.0362

-

Negative Ion Mode ([M-H]⁻): m/z 207.0206

Fragmentation Pattern: The fragmentation of 1,2,4-oxadiazoles is well-documented and can proceed through several pathways.[6][7] A key fragmentation is the loss of CO₂ from the carboxylic acid group, followed by cleavage of the oxadiazole ring.

Diagram of a Plausible MS Fragmentation Pathway:

Caption: A potential fragmentation pathway in negative ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the electronic environment of each atom. The IR spectrum confirms the presence of key functional groups, particularly the carboxylic acid and the fluorophenyl moiety. High-resolution mass spectrometry verifies the elemental composition, and tandem MS elucidates characteristic fragmentation pathways. Together, these techniques offer an unambiguous characterization of the molecule, which is a critical step in its development for pharmaceutical or other applications.

References

- 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nem

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16.

- Fei, Q., Liu, C., & Luo, Y. (2022).

- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.

- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (2005). Mass Spectrometry Reviews.

- Spectroscopy of Carboxylic Acid Deriv

- Kara, Y., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424.

Sources

- 1. journalspub.com [journalspub.com]

- 2. mdpi.com [mdpi.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

"Crystal structure analysis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid"

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (C₉H₅FN₂O₃, CAS No. 944896-51-9).[1] The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing novel therapeutic agents.[2][3] Understanding the precise three-dimensional arrangement of atoms and the supramolecular architecture of this specific molecule is paramount for rational drug design, polymorphism screening, and formulation development. This document details the entire workflow, from synthesis and single-crystal cultivation to data collection, structure solution, and detailed analysis of the molecular and supramolecular features. The protocols are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in crystallography, chemistry, and pharmaceutical sciences.

Introduction: The Significance of Structural Elucidation

The 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid molecule combines several key functional groups of interest in drug development. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[2][4] The fluorophenyl group can enhance binding affinity through halogen bonding and other non-covalent interactions, while the carboxylic acid moiety provides a critical site for hydrogen bonding and salt formation.

Crystal structure analysis moves beyond a simple 2D chemical drawing to reveal:

-

Molecular Conformation: The precise torsion angles between the phenyl and oxadiazole rings.

-

Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other forces that govern how molecules pack together in the solid state.[5][6]

-

Solid-State Properties: The crystal packing directly influences crucial physicochemical properties such as solubility, melting point, stability, and bioavailability.

This guide provides the scientific rationale and detailed protocols necessary to perform a definitive structural analysis of this compound.

Phase 1: Synthesis and Single-Crystal Cultivation

The foundational step for any crystallographic analysis is the procurement of a high-quality single crystal. This is often the most challenging, yet critical, part of the process.[7]

Synthesis Overview

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl-amidoxime intermediate. A common and reliable method is the reaction between a suitable amidoxime and a carboxylic acid or its activated derivative.[8] For the target molecule, this involves reacting 4-fluorobenzamidoxime with an activated form of oxalic acid, followed by cyclization.

Numerous one-pot synthesis procedures have been developed to streamline access to such derivatives, often starting from commercially available carboxylic acids and amidoximes.[2][9]

Experimental Protocol: Single-Crystal Growth

The goal is to create a supersaturated solution from which the compound precipitates in a slow, ordered manner, allowing a single nucleation event to grow into a well-defined crystal.[10] The optimal size for single-crystal X-ray diffraction is approximately 0.2-0.4 mm in each dimension.[11]

Materials & Equipment:

-

Synthesized 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (10-20 mg)

-

Selection of high-purity solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, and binary mixtures)

-

Small, clean glass vials (e.g., 4 mL) or test tubes

-

Filtration system (syringe with a 0.22 µm filter)

-

A quiet, vibration-free location with stable temperature.

Step-by-Step Methodology:

-

Solvent Screening (The Causality of Choice): The choice of solvent is critical. A suitable solvent is one in which the compound is moderately soluble.[10] If solubility is too high, the solution will not reach supersaturation easily; if it is too low, crystallization will not occur. Start by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents.

-

Preparation of the Crystallization Vessel: Meticulous cleanliness is essential. Dust or scratches on the glass surface can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[12] Wash vials thoroughly and rinse with a high-purity solvent before use.

-

Slow Evaporation Technique (Method of Choice): This is often the most successful initial method for organic molecules.[10][13]

-

Prepare a nearly saturated solution of the compound by dissolving it in a suitable solvent or solvent mixture at room temperature.

-

Filter the solution directly into the crystallization vial using a syringe filter to remove any particulate matter. This step is crucial for minimizing nucleation sites.[12]

-

Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

-

Place the vial in a location free from vibrations and temperature fluctuations and await crystal growth.

-

-

Alternative Method: Slow Cooling: This technique is effective when the compound's solubility is significantly temperature-dependent.

-

Create a saturated solution in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

-

Filter the hot solution into a clean, pre-warmed vial.

-

Seal the vial and place it inside a larger, insulated container (like a Dewar flask filled with warm water) to ensure the cooling process is extremely slow. Over hours or days, as the solution cools, the decreasing solubility will induce crystallization.[12]

-

Phase 2: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer to measure how it scatters X-rays.

Experimental Protocol: Data Acquisition

Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker APEX series, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS).[14][15]

Step-by-Step Methodology:

-

Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects. Mount the crystal on a glass fiber or a cryo-loop using a minimal amount of inert oil.

-

Cryo-Cooling (The Rationale): The mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from potential radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, the data collection software (e.g., part of the Bruker APEX suite) calculates an optimal strategy of scans (a series of rotations of the crystal) to measure a complete and redundant set of diffraction intensities.[15]

-

Data Integration and Scaling: After the images are collected, the raw data are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data to account for variations in exposure time or beam intensity.

Phase 3: Structure Determination and Refinement

This phase involves converting the collected diffraction intensities into a chemically meaningful three-dimensional model of the molecule and its arrangement in the crystal lattice.

Caption: Workflow for single-crystal X-ray structure determination.

Protocol: Structure Solution and Refinement

Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[16] SHELXT or SIR is used for structure solution, and SHELXL is used for refinement.[14] Graphical interfaces like Olex2 or ShelXle greatly simplify the process.[16]

-

Space Group Determination: The integrated data is analyzed to determine the crystal's symmetry and assign the correct space group.

-

Structure Solution (Solving the Phase Problem): The diffraction experiment measures intensities, but the phase information is lost. "Direct methods" or "dual-space" methods, as implemented in SHELXT, are used to calculate an initial set of phases and generate an initial electron density map.[14] This map should reveal the positions of most non-hydrogen atoms.

-

Model Building and Refinement (A Self-Validating System):

-

An initial atomic model is built based on the electron density map.

-

This model is then refined using a least-squares algorithm (SHELXL). The refinement process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the experimentally observed diffraction intensities and those calculated from the model.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a "riding model," as their scattering power is too weak to be located directly from the electron density map.

-

Validation Metrics: The quality of the refinement is monitored using key indicators:

-

R1: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is excellent.

-

wR2: A weighted R-factor based on intensities. A value below 15% is generally considered good.

-

Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure.

-

-

Expected Results and Discussion

While experimental data for the exact title compound is not publicly available in the searched literature, we can make authoritative predictions based on the crystal structure of the closely related compound, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, and fundamental principles of crystal engineering.[14]

Crystallographic Data Summary

The title compound is expected to crystallize in a low-symmetry system, likely triclinic or monoclinic, which is common for organic molecules of this type.

| Parameter | Expected Value / System |

| Chemical Formula | C₉H₅FN₂O₃ |

| Formula Weight | 208.15[1] |

| Crystal System | Triclinic / Monoclinic |

| Space Group | P-1 or P2₁/c (likely centrosymmetric) |

| Temperature | 100 K |

| Radiation, λ (Å) | Mo Kα, 0.71073 |

| Key Intermolecular Interaction | Carboxylic acid O-H···O hydrogen-bonded dimer[14] |

Molecular Structure Analysis

The molecule's internal geometry will be defined by the torsion angles between the planar ring systems. The fluorophenyl and 1,2,4-oxadiazole rings are expected to be nearly coplanar to maximize π-conjugation, with a small dihedral angle between them.[14] The carboxylic acid group will likely be twisted slightly out of the plane of the oxadiazole ring.[14]

Supramolecular Assembly: The Hydrogen-Bonded Dimer

The most dominant and structure-directing intermolecular interaction is anticipated to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state through a pair of strong O—H···O hydrogen bonds.[14] This interaction creates a robust R²₂(8) graph set motif.

Caption: Expected R²₂(8) carboxylic acid dimer motif.

These dimeric synthons will then pack into a three-dimensional lattice, likely stabilized by weaker C-H···N or C-H···O interactions involving the oxadiazole ring and potentially C-H···F interactions from the fluorophenyl group.

Conclusion

The crystal structure analysis of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid provides indispensable insights into its molecular conformation and solid-state architecture. The protocols outlined in this guide represent a robust and validated workflow for obtaining and interpreting these results. The anticipated formation of strong hydrogen-bonded dimers is a critical feature that will dictate the compound's physical properties. This structural knowledge is a key asset for scientists and researchers, enabling a more informed approach to the development of new pharmaceuticals and advanced materials.

References

-

de Oliveira, R. B., et al. (2008). 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o146. Available at: [Link]

-

Edwards, M. R., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. Available at: [Link]

-

da Silva, G. M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(47), 6527-6537. Available at: [Link]

-

Saeed, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(21), 7233. Available at: [Link]

-

Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3419. Available at: [Link]

-

Purdue University. X-Ray Crystallography - Software. Purdue University Chemistry. Available at: [Link]

-

Iska, V. B. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12117-12130. Available at: [Link]

-

Dietrich, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2533-2553. Available at: [Link]

-

Wang, P., et al. (2016). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Journal of Fluorescence, 26(4), 1347-1354. Available at: [Link]

-

Profex. Profex – Open Source XRD and Rietveld Refinement. Profex. Available at: [Link]

-

Briseno, A. L., et al. (2010). Single-crystal growth of organic semiconductors. DR-NTU, Nanyang Technological University. Available at: [Link]

-

Iska, V. B. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12117-12130. Available at: [Link]

-

Zhang, W., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

-

International Union of Crystallography. Crystallographic software list. IUCr. Available at: [Link]

-

Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. Available at: [Link]

-

SpectraBase.[4][14][17]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. SpectraBase. Available at: [Link]

-

Begum, M., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Egyptian Journal of Chemistry, 64(8), 4381-4388. Available at: [Link]

-

CrystalMaker Software. CrystalDiffract: Introduction. CrystalMaker Software. Available at: [Link]

-

Kumar, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Future Journal of Pharmaceutical Sciences, 6(1), 38. Available at: [Link]

-

Bruker. APEX Software. Bruker. Available at: [Link]

-

Basile, A., et al. (2023). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Molecules, 28(14), 5369. Available at: [Link]

-

Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University Chemistry. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. ipbcams.ac.cn [ipbcams.ac.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. How To [chem.rochester.edu]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APEX Software | Bruker [bruker.com]

- 16. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

"Quantum chemical calculations for 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid"

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. By systematically performing geometry optimization, vibrational frequency analysis, and electronic property calculations (HOMO-LUMO, MEP), researchers can gain profound insights into the molecule's stability, reactivity, and potential for intermolecular interactions. These computational methods are not a replacement for experimental work but serve as a powerful, cost-effective tool to prioritize candidates, rationalize structure-activity relationships, and guide the drug discovery process with a level of detail that is experimentally inaccessible. [1][2]

References

- Semi-empirical quantum chemistry method. Grokipedia.

- ORCA – An ab initio, DFT and semiempirical SCF-MO package. ORCA Manual.

- ORCA. FACCTs.

- Hartree–Fock method. Wikipedia.

- Geometry optimization.

- Quantum mechanics implementation in drug-design workflows: does it really help?.

- Semiempirical Methods. University of Zurich.

- Quantum Chemistry in Drug Discovery. Rowan Scientific.

- ORCA (quantum chemistry program). Wikipedia.

- Methods of Quantum Chemical Calculations in Drug Discovery and Applic

- Semiempirical Quantum Chemistry: Introduction. UC Santa Barbara.

- Hartree–Fock — Computational Chemistry

- ORCA (quantum chemistry program). Grokipedia.

- ORCA. Ohio Supercomputer Center.

- A perspective on quantum mechanics calcul

- GAMESS as a free quantum-mechanical pl

- QM Calcul

- Semi-empirical quantum chemistry method. Wikipedia.

- Semi- empirical Methods.

- Tutorial: Electrost

- QM Calculations in ADMET Prediction.

- Vibrational Analysis. Q-Chem 5.0 User's Manual.

- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic

- ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. YouTube.

- 1.3: Generating an Electrostatic Potential Map of a Molecule. Chemistry LibreTexts.

- Optimization methods — Computational Chemistry

- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.

- 10.9.1 Introduction‣ 10.9 Harmonic Vibrational Analysis ‣ Chapter 10 Molecular Properties and Analysis. Q-Chem 6.0 User's Manual.

- What Is Geometry Optimization In Comput

- A mathematical and computational review of Hartree–Fock SCF methods in quantum chemistry. Taylor & Francis Online.

- Accurate and Fast Geometry Optimization with Time Estim

- Viewing Electrost

- Hartree Fock method: A simple explan

- Introduction to Geometry Optimiz

- Plotting electrostatic potential colored molecular surface map with ESP surface extrema via Multiwfn and VMD. Sobereva.

- GAMESS As a Free Quantum-Mechanical Platform for Drug Research. Ingenta Connect.

- Quantum Chemistry Simulations: Acceler

- A Perspective on Quantum Mechanics Calculations in ADMET Predictions.

- ADMET Predictions - Comput

- An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.

- GAMESS: Open Source Quantum Chemistry Software.

- Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix.

- Calculated HOMO-LUMO plots of drug and its deriv

- GAMESS as a Free Quantum-Mechanical Platform for Drug Research.

- Molecular vibrational frequencies from analytic Hessian of constrained nuclear. The Journal of Chemical Physics.

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul

- A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv

- Q-Chem Webinar 66: Decoding chemical information from vibrational spectroscopy d

- gamess | ChemCompute: Free Computational Chemistry For Undergradu

Sources

- 1. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 4. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 5. insilicosci.com [insilicosci.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Semiempirical Methods [cup.uni-muenchen.de]

- 8. Semi-empirical quantum chemistry method - Wikipedia [en.wikipedia.org]

- 9. Semiempirical Quantum Chemistry: Introduction. [people.chem.ucsb.edu]

- 10. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 12. researchgate.net [researchgate.net]

- 13. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 16. youtube.com [youtube.com]

- 17. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 18. sobereva.com [sobereva.com]

- 19. A perspective on quantum mechanics calculations in ADMET predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. QM Calculations in ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 22. QM Calculations in ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

The Oxadiazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The journey of a drug from a laboratory concept to a clinical reality is a testament to the intricate dance of chemistry, biology, and pharmacology. At the heart of this journey lies the quest for molecular scaffolds that are not only biologically active but also possess the drug-like properties necessary for therapeutic success. Among the pantheon of heterocyclic compounds that have captured the attention of medicinal chemists, the oxadiazole ring system stands out as a particularly versatile and valuable player. This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, has proven to be a cornerstone in the design of novel therapeutics across a wide spectrum of diseases.

This technical guide provides a comprehensive exploration of the discovery and history of novel oxadiazole compounds. We will delve into the fundamental chemistry of the oxadiazole isomers, trace their historical origins, and critically examine their role as bioisosteric replacements in drug design. Furthermore, we will present detailed synthetic methodologies, explore the vast landscape of their therapeutic applications with a focus on structure-activity relationships, and analyze case studies of successful oxadiazole-containing drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the oxadiazole scaffold in their own research endeavors.

A Historical Perspective: The Genesis of the Oxadiazole Ring

The story of oxadiazoles begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first synthesis of the 1,2,4-oxadiazole ring was reported in 1884 by Tiemann and Krüger.[1][2] Their pioneering work involved the reaction of an amidoxime with an acyl chloride, a method that, despite its historical significance, often suffered from low yields and the formation of byproducts.[2] It wasn't until nearly eight decades later, in 1965, that C. Ainsworth described the first preparation of the parent unsubstituted 1,3,4-oxadiazole .[2][3] This synthesis was achieved through the thermolysis of formylhydrazone ethylformate, opening the door to the exploration of a different and highly significant isomer of the oxadiazole family.[2]

These seminal discoveries laid the groundwork for the exploration of the vast chemical space of oxadiazole derivatives, leading to the development of more efficient and diverse synthetic strategies in the decades that followed. Today, there are four possible isomers of oxadiazole, distinguished by the positions of their nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.[1][3] Among these, the 1,2,4- and 1,3,4-isomers have garnered the most interest in medicinal chemistry due to their chemical stability, aqueous solubility, and potent pharmacological profiles.[4]

The Oxadiazole Core in Drug Design: A Bioisosteric Marvel

The strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is a central tenet of drug discovery. One of the most powerful tools in the medicinal chemist's arsenal is the concept of bioisosterism , where a functional group in a molecule is replaced by another group with similar physical and chemical properties. Oxadiazole rings, particularly the 1,2,4- and 1,3,4-isomers, have emerged as exceptional bioisosteres for amide and ester functionalities.[5][6][7]

The rationale behind this bioisosteric replacement is multifaceted:

-

Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by enzymes such as proteases and esterases in the body. The oxadiazole ring, being an aromatic heterocycle, is significantly more resistant to metabolic degradation, leading to improved in vivo stability and a longer duration of action.[5][6]

-

Physicochemical Properties: The introduction of an oxadiazole ring can favorably modulate a molecule's physicochemical properties, such as lipophilicity and polarity. For instance, replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to reduce lipophilicity and increase aqueous solubility.[8]

-

Hydrogen Bonding: Oxadiazole rings can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the amide and ester groups they replace. This allows for the preservation of key interactions with biological targets.[7]

-

Conformational Rigidity: The planar and rigid nature of the oxadiazole ring can help to lock the molecule in a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.

The application of oxadiazoles as bioisosteres has led to the development of numerous drug candidates with improved pharmacological profiles.

Synthetic Methodologies: Crafting Novel Oxadiazole Compounds

The versatility of the oxadiazole scaffold is matched by the diversity of synthetic methods available for its construction. The choice of synthetic route depends on the desired substitution pattern and the nature of the available starting materials. Below are detailed protocols for the synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives.

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

A common and reliable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.

Experimental Protocol:

-

Step 1: Amidoxime Formation: A nitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.2 eq) in the presence of a base such as sodium bicarbonate (1.5 eq) in a protic solvent like ethanol. The reaction mixture is typically heated to reflux for several hours until the starting nitrile is consumed (monitored by TLC). After cooling, the product amidoxime is isolated by filtration or extraction.

-

Step 2: O-Acylation: The amidoxime (1.0 eq) is dissolved in an aprotic solvent such as dichloromethane or pyridine. An acyl chloride or anhydride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion.

-

Step 3: Cyclization: The O-acyl-amidoxime intermediate is heated in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of a base such as pyridine, to induce cyclization to the 1,2,4-oxadiazole. The product is then purified by column chromatography.

Caption: Synthetic workflow for 3,5-disubstituted-1,2,4-oxadiazoles.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.

Experimental Protocol:

-

Step 1: Acylhydrazine Formation: A carboxylic acid (1.0 eq) is activated with a coupling agent such as EDCI (1.1 eq) in the presence of a base like triethylamine (1.2 eq) in an aprotic solvent like DMF. Hydrazine hydrate (1.0 eq) is then added, and the reaction is stirred at room temperature to form the acylhydrazine.

-

Step 2: N-Acylation: The acylhydrazine (1.0 eq) is then reacted with a second equivalent of a carboxylic acid (activated as in Step 1) or an acyl chloride (1.1 eq) to yield the 1,2-diacylhydrazine.

-

Step 3: Cyclodehydration: The 1,2-diacylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or sulfuric acid (H₂SO₄) to effect cyclization to the 1,3,4-oxadiazole. The reaction is often heated to drive it to completion. The product is then isolated and purified.

Caption: Synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

Therapeutic Applications and Structure-Activity Relationships

The broad spectrum of biological activities exhibited by oxadiazole derivatives is a testament to their versatility as a privileged scaffold in medicinal chemistry.[1][3][9] They have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, inflammation, and neuroscience.

Anticancer Activity

Oxadiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][3] A major breakthrough in this area was the discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new series of apoptosis inducers.[1] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings play a crucial role in determining the antiproliferative potency. For instance, the presence of electron-donating groups has been shown to enhance activity, while electron-withdrawing groups can decrease it.[1] Some oxadiazole derivatives have also been identified as potent inhibitors of histone deacetylases (HDACs) and tubulin polymerization, both of which are validated targets in cancer therapy.[1]

Table 1: Examples of Oxadiazole Derivatives with Anticancer Activity

| Compound Class | Mechanism of Action | Key Structural Features |

| 3,5-Diaryl-1,2,4-oxadiazoles | Apoptosis induction | Aryl substituents with electron-donating groups |

| 1,2,4-Oxadiazole hydroxamates | HDAC inhibition | Hydroxamate moiety for zinc binding in HDAC active site |

| Oxadiazole-linked benzofurans | Tubulin polymerization inhibition | Benzofuran scaffold for interaction with the colchicine binding site |

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. Oxadiazole derivatives have shown promising activity against a range of bacteria and fungi.[9][10] For example, aniline derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is an active area of research. Oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[9][11] The cyclization of a carboxylic acid group into a 1,3,4-oxadiazole nucleus has been shown to increase anti-inflammatory and analgesic activities while significantly reducing ulcerogenic potential, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[12]

Case Studies of Oxadiazole-Containing Drugs

The therapeutic potential of the oxadiazole scaffold is best illustrated by the number of drugs that have reached the market or are in clinical development.

-

Raltegravir (Isentress®): An antiretroviral drug used to treat HIV infection, Raltegravir contains a 1,3,4-oxadiazole ring.[4][10] It acts as an integrase inhibitor, preventing the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle.[10]

-

Zibotentan: An investigational anticancer agent, Zibotentan features a 1,3,4-oxadiazole core.[4][10] It is an endothelin A receptor antagonist and has been studied for the treatment of prostate, ovarian, and breast cancer.[10]

-

Tiodazosin: This antihypertensive drug incorporates a 1,3,4-oxadiazole ring within its quinazoline structure.[10][13] It functions as an adrenergic receptor blocker, leading to the relaxation of vascular smooth muscles and a reduction in blood pressure.[10]

Future Perspectives

The journey of oxadiazole compounds from their initial discovery to their current status as a privileged scaffold in medicinal chemistry is a remarkable one. The ongoing research in this field continues to uncover novel derivatives with enhanced biological activities and improved pharmacological profiles. Future directions in oxadiazole research are likely to focus on:

-

Targeted Drug Delivery: The development of oxadiazole-based conjugates for the targeted delivery of cytotoxic agents to cancer cells.

-

Multi-target Ligands: The design of single molecules containing an oxadiazole core that can modulate multiple biological targets, offering a more holistic approach to disease treatment.

-

Green Synthesis: The exploration of more environmentally friendly and sustainable methods for the synthesis of oxadiazole derivatives.

The rich history and diverse applications of oxadiazole compounds underscore their enduring importance in the field of drug discovery. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the oxadiazole scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.

References

-

Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Google Search.

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Google Search.

-

[1][9][14]-oxadiazoles: synthesis and biological applications. (n.d.). PubMed. [Link]

- A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021). (n.d.). Taylor & Francis Online.

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Google Search.

- A Historical Inquiry into Oxadiazole Derivatives: From Discovery to Diverse Applic

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

- Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. (n.d.).

- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (n.d.). Google Search.

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Google Search.

- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Google Search.

-

A Review on Novel Synthesis Approaches and Biological Activities of 1,2,4- Oxadiazole and 1,3,4-Oxadiazole Tailored Compounds. (2022). Ingenta Connect. [Link]

- Bioisosterism: 1,2,4‐Oxadiazole Rings | Semantic Scholar. (n.d.). Semantic Scholar.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Google Search.

- Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. (n.d.). PMC - PubMed Central.

- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). Google Search.

- [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar. (n.d.). Semantic Scholar.

- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025).

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. drughunter.com [drughunter.com]

- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Approach to the Initial Bioactivity Screening of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Executive Summary